An In-depth Technical Guide to 5-Chloro-2-nitrobenzonitrile (CAS Number: 34662-31-2)
An In-depth Technical Guide to 5-Chloro-2-nitrobenzonitrile (CAS Number: 34662-31-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-nitrobenzonitrile, a key chemical intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis and reactivity, and its applications in the synthesis of biologically active molecules. Particular attention is given to its role as a precursor in the development of quinazoline derivatives with potential therapeutic applications.
Physicochemical and Spectroscopic Data
5-Chloro-2-nitrobenzonitrile is a solid, typically appearing as an off-white to yellowish powder.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Chloro-2-nitrobenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 34662-31-2 | [1] |
| Molecular Formula | C₇H₃ClN₂O₂ | [1] |
| Molecular Weight | 182.56 g/mol | [1] |
| Melting Point | 89-91 °C | |
| Boiling Point | 120 °C at 20 mmHg | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [1] |
| Appearance | Off-white to yellowish solid/powder | [1] |
Table 2: Spectroscopic Data of 5-Chloro-2-nitrobenzonitrile
| Technique | Key Features |
| ¹H NMR | Aromatic protons are expected to appear in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro and cyano groups, and the chloro substituent. |
| ¹³C NMR | Aromatic carbons will show characteristic shifts, with carbons attached to the nitro, cyano, and chloro groups being significantly deshielded. |
| Infrared (IR) | Characteristic peaks for the nitrile (C≡N) stretch (around 2230 cm⁻¹), and symmetric and asymmetric stretches of the nitro (NO₂) group (around 1530 and 1350 cm⁻¹ respectively) are expected. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is expected at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of NO₂, CN, and Cl groups. |
Synthesis and Reactivity
A plausible and common method for the synthesis of 5-Chloro-2-nitrobenzonitrile is the Sandmeyer reaction, starting from 2-amino-5-chlorobenzonitrile.[3][4][5][6] This reaction involves the diazotization of the primary aromatic amine followed by cyanation using a copper(I) cyanide catalyst.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Materials:
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2-amino-5-chlorobenzonitrile
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Hydrochloric acid (concentrated)
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Sodium nitrite
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Copper(I) cyanide
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Water
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Ice
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Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
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Diazotization: Dissolve 2-amino-5-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.
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Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide in water. Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring. The temperature should be carefully controlled.
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Reaction Completion and Work-up: Allow the reaction to proceed until the evolution of nitrogen gas ceases. The product can then be isolated by extraction with a suitable organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude 5-Chloro-2-nitrobenzonitrile.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
References
- 1. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Sandmeyer_reaction [chemeurope.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
